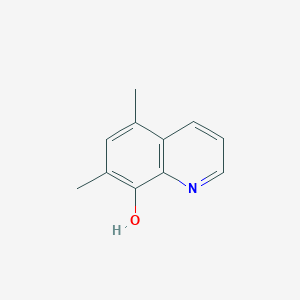

5,7-Dimethyl-8-hydroxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMNFHGYXRSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354058 | |

| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37873-29-3 | |

| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethyl-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-8-hydroxyquinoline, a substituted derivative of the versatile chelating agent 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features, characterized by the presence of methyl groups at the 5 and 7 positions of the quinoline ring, modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis and analytical protocols, and an exploration of its biological activities and potential mechanisms of action.

Chemical Identity and Properties

This compound is a solid organic compound with the chemical formula C₁₁H₁₁NO. Its structure consists of a quinoline core with a hydroxyl group at position 8 and methyl groups at positions 5 and 7.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 37873-29-3 |

| Molecular Formula | C₁₁H₁₁NO |

| IUPAC Name | 5,7-dimethylquinolin-8-ol |

| SMILES | Cc1cc(C)c2c(c1O)nccc2 |

| InChI Key | UKWMNFHGYXRSFQ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 173.21 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 95-98 °C | |

| Boiling Point | 126-129 °C (at 4 Torr) | |

| pKa | 5.67 ± 0.30 (Predicted) | |

| LogP | 2.5 (Predicted) | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

Synthesis and Analysis

Synthetic Approach

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Skraup or Friedländer synthesis, followed by appropriate substitution reactions. A plausible synthetic route, inferred from general procedures for substituted 8-hydroxyquinolines, is the Skraup synthesis using 2,4-dimethyl-6-aminophenol as the starting material.

Experimental Protocol: Synthesis of this compound via Skraup Synthesis

Materials:

-

2,4-dimethyl-6-aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

Aniline (as a moderator)

-

Iron(II) sulfate (as an oxidizing agent)

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Ethanol

-

Dichloromethane

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, carefully add concentrated sulfuric acid to glycerol with cooling.

-

Add 2,4-dimethyl-6-aminophenol and a small amount of aniline to the mixture.

-

Heat the mixture gently and add iron(II) sulfate.

-

The reaction is exothermic; control the temperature by cooling if necessary. After the initial vigorous reaction subsides, heat the mixture to 130-140°C for 3-4 hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of cold water.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the product precipitates.

-

Filter the crude product and wash it with water.

-

For purification, dissolve the crude product in dilute hydrochloric acid, treat with activated charcoal, and filter.

-

Reprecipitate the product by adding a sodium hydroxide solution.

-

Filter the purified product, wash with water, and dry.

-

Recrystallize the final product from ethanol or an ethanol-water mixture to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity assessment of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to approximately 254 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Determine the purity of the sample by calculating the peak area percentage.

Biological Activities and Signaling Pathways

8-Hydroxyquinoline and its derivatives are known to possess a wide spectrum of biological activities, which are often attributed to their ability to chelate metal ions. While specific data for this compound is limited, its biological profile can be inferred from related compounds.

Potential Biological Activities:

-

Anticancer Activity: Many 8-hydroxyquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, a novel 8-hydroxyquinoline derivative has been shown to suppress tumor invasiveness in esophageal carcinoma by downregulating the chemokine (C-C motif) ligand 5 (CCL5). Another quinoline derivative has been reported to inhibit the PI3K/AKT/mTOR signaling pathway in colorectal cancer.

-

Antimicrobial Activity: The ability of 8-hydroxyquinolines to chelate essential metal ions for microbial growth makes them effective antibacterial and antifungal agents.

-

Neuroprotective Effects: Some derivatives have shown promise in the context of neurodegenerative diseases. For example, certain 8-hydroxyquinolines have been observed to affect the calpain-calpastatin signaling pathway, which is implicated in neuronal cell death.

Potential Signaling Pathway Involvement:

Based on studies of related compounds, this compound may interact with various signaling pathways.

An In-depth Technical Guide to the Synthesis of 5,7-Dimethyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5,7-Dimethyl-8-hydroxyquinoline, a valuable scaffold in medicinal chemistry and materials science. The document details the core synthetic methodologies, including the Skraup, Doebner-von Miller, and Combes reactions, and presents a plausible detailed experimental protocol based on established chemical principles.

Core Synthetic Strategies

The synthesis of the quinoline core, and by extension this compound, has been dominated by a few powerful and versatile named reactions for over a century. These methods typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors. The choice of starting materials is crucial for achieving the desired substitution pattern on the quinoline ring. For the synthesis of this compound, the key precursor is 2-amino-4,6-dimethylphenol .

Classical Synthetic Routes: A Comparative Overview

| Reaction Name | Reactants | Catalyst/Conditions | Yield | Key Features |

| Skraup Synthesis | Aniline derivative, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Variable, often moderate | A direct method for producing quinolines. The reaction can be highly exothermic and requires careful control.[1] |

| Doebner-von Miller Reaction | Aniline derivative, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst (e.g., HCl, ZnCl₂) | Moderate to good | A versatile and more general method than the Skraup synthesis, allowing for a wider range of substituted quinolines.[2] |

| Combes Synthesis | Aniline derivative, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | Good to excellent | Primarily yields 2,4-disubstituted quinolines.[3] |

Proposed Synthetic Pathway: Skraup Reaction

The Skraup reaction is a classic and direct method for the synthesis of quinolines.[1] The overall transformation involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative, cyclization, and finally oxidation to form the aromatic quinoline ring.

Caption: General workflow of the Skraup synthesis for this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes a plausible method for the synthesis of this compound via a modified Skraup reaction, emphasizing safety and control.

Materials:

-

2-amino-4,6-dimethylphenol

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ferrous sulfate (FeSO₄) (optional, as a moderator)

-

Sodium hydroxide (NaOH) solution

-

Suitable solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully combine 2-amino-4,6-dimethylphenol and glycerol.

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition should be done cautiously to control the exothermic reaction.

-

Addition of Oxidizing Agent: Add the chosen oxidizing agent to the reaction mixture. If using a moderator like ferrous sulfate, it should be added at this stage.

-

Heating: Gently heat the reaction mixture. The reaction is often exothermic and may proceed vigorously. Careful temperature control is essential. Once the initial exothermic reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, cautiously dilute the reaction mixture with water. Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline. This will precipitate the crude product.

-

Isolation: The crude this compound can be isolated by steam distillation or solvent extraction.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis of this compound.

Quantitative Data

While a specific literature source detailing the yield for the synthesis of this compound was not identified in the immediate search, yields for Skraup-type reactions can vary widely depending on the substrate and reaction conditions. Generally, yields can range from moderate to good.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 95-98 °C |

| Boiling Point | 126-129 °C (at 4 Torr) |

Conclusion

The synthesis of this compound can be effectively achieved through classical quinoline synthesis methodologies, with the Skraup reaction being a primary and direct route. The key to a successful synthesis lies in the careful selection of the starting 2-amino-4,6-dimethylphenol and meticulous control of the reaction conditions, particularly temperature. The provided protocol, based on the established principles of the Skraup reaction, offers a robust framework for researchers and professionals in drug development to produce this valuable chemical intermediate. Further optimization of reaction parameters may be necessary to achieve high yields and purity.

References

5,7-Dimethyl-8-hydroxyquinoline molecular weight and formula

An In-depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline

Introduction

This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. 8-Hydroxyquinoline and its derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are often attributed to their ability to chelate metal ions.[1][2][3][4] this compound, in particular, has been utilized in the synthesis of metal complexes for applications in organic electronics and as a specific reagent in analytical chemistry.[5] This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Core Properties and Data

The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₁NO | [6][7][8][9][10] |

| Molecular Weight | 173.21 g/mol | [7][8][9] |

| IUPAC Name | 5,7-dimethylquinolin-8-ol | [10] |

| CAS Number | 37873-29-3 | [6][7][8] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 95-98 °C | [5][10] |

| Boiling Point | 126-129 °C (at 4 Torr) | [5] |

| SMILES | Cc1cc(C)c2cccnc2c1O | [6] |

| InChI Key | UKWMNFHGYXRSFQ-UHFFFAOYSA-N | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: A General Approach

The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, such as the Skraup or Friedlander syntheses.[11] A plausible synthetic route for this compound could involve a variation of the Skraup synthesis starting from 2-amino-4,6-dimethylphenol.

Objective: To synthesize this compound.

Materials:

-

2-amino-4,6-dimethylphenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: Slowly add 2-amino-4,6-dimethylphenol to the mixture. Then, cautiously add the oxidizing agent in small portions.

-

Reflux: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

-

Isolation: Filter the precipitate and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 8-hydroxyquinoline derivatives can be accurately determined using HPLC. The following protocol is adapted from a method for analyzing 8-hydroxyquinoline.[12]

Objective: To determine the purity of a this compound sample.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Primesep 200 column (4.6 x 150 mm, 5 µm) or a standard C18 column.[12]

-

Mobile Phase: Acetonitrile (ACN) and water with 0.1% phosphoric acid.[12]

-

Sample of this compound dissolved in the mobile phase.

HPLC Conditions:

-

Column: Primesep 200 (offers good retention and peak shape due to ionic interaction).[12]

-

Mobile Phase: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV at 250 nm.[12]

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as necessary.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution into the HPLC system.

-

Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any impurities.

-

Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Pathway Diagrams

To visualize the logical flow of research and development involving this compound, the following diagrams are provided.

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Caption: A diagram showing the workflow for the analytical characterization of this compound.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. This compound CAS#: 37873-29-3 [m.chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 37873-29-3 [chemicalbook.com]

- 9. This compound - CAS:37873-29-3 - Sunway Pharm Ltd [3wpharm.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. rroij.com [rroij.com]

- 12. sielc.com [sielc.com]

Spectroscopic Profile of 5,7-Dimethyl-8-hydroxyquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethyl-8-hydroxyquinoline (also known as 5,7-dimethylquinolin-8-ol), a substituted quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such data are also presented.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, comparative and predicted data are included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | ~8.8 | dd | J = 4.4, 1.6 | Comparative data from 5,7-dibromo-8-hydroxyquinoline[1] |

| H3 | ~7.4 | dd | J = 8.2, 4.4 | Comparative data from 5,7-dibromo-8-hydroxyquinoline[1] |

| H4 | ~8.1 | d | J = 8.2 | Comparative data from 5,7-dibromo-8-hydroxyquinoline[1] |

| H6 | ~7.3 | s | - | Expected singlet due to substitution at C5 and C7 |

| 5-CH₃ | ~2.4 | s | - | Typical range for an aromatic methyl group |

| 7-CH₃ | ~2.4 | s | - | Typical range for an aromatic methyl group |

| 8-OH | Variable | br s | - | Chemical shift is concentration and solvent dependent |

Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~139 |

| C5 | ~128 |

| C6 | ~127 |

| C7 | ~129 |

| C8 | ~148 |

| C8a | ~128 |

| 5-CH₃ | ~17 |

| 7-CH₃ | ~17 |

Note: Predicted chemical shifts are based on computational models and comparison with related quinoline derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for solid this compound are listed below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3100 | O-H stretch (phenolic) | Broad, Medium |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2970-2850 | C-H stretch (methyl) | Medium |

| 1600-1450 | C=C and C=N stretch (aromatic rings) | Strong |

| 1400-1300 | C-H bend (methyl) | Medium |

| 1250-1150 | C-O stretch (phenolic) | Strong |

| 900-675 | C-H out-of-plane bend (aromatic) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted mass spectral data for this compound under electron ionization (EI) are presented.

Table 4: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 173.08 |

| [M+H]⁺ | 174.09 |

| [M+Na]⁺ | 196.07 |

| [M-H]⁻ | 172.08 |

Data sourced from PubChem predictions.[2]

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.

2. ¹H NMR Spectrum Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

3. ¹³C NMR Spectrum Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy (Thin Solid Film Method)

1. Sample Preparation:

-

Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

2. Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).

-

For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

2. Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-8-hydroxyquinoline, a substituted derivative of the versatile heterocyclic compound 8-hydroxyquinoline (oxine), is a molecule of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a bicyclic aromatic system with strategically placed methyl and hydroxyl groups, endows it with potent metal-chelating properties. This characteristic is central to its diverse biological activities, which include potential antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and known biological activities of this compound. It further details generalized experimental protocols for its synthesis and biological evaluation and explores its potential role in modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.

Chemical Structure and Nomenclature

The foundational structure of this compound is the quinoline bicyclic system, which consists of a benzene ring fused to a pyridine ring. The hydroxyl (-OH) group at position 8 and the two methyl (-CH₃) groups at positions 5 and 7 are the key substituents that define its chemical identity and influence its reactivity and biological function.

IUPAC Name: 5,7-dimethylquinolin-8-ol[1]

Chemical Structure:

Image Source: PubChem CID 303487

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37873-29-3 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | 95-98 °C | |

| SMILES | Cc1cc(C)c2ccc(nc2c1)O | [2] |

| InChI | InChI=1S/C11H11NO/c1-7-5-8(2)11(13)10-9(7)4-3-6-12-10/h3-6,13H,1-2H3 | [1] |

While specific ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be inferred from the analysis of 8-hydroxyquinoline and its substituted analogs. The aromatic protons on the quinoline ring system and the protons of the two methyl groups would exhibit characteristic signals. Similarly, the ¹³C NMR spectrum would show distinct peaks for the eleven carbon atoms in the molecule.[1][3][4][5][6]

Biological Activity and Potential Therapeutic Applications

8-Hydroxyquinoline and its derivatives are renowned for their broad spectrum of biological activities, which are primarily attributed to their ability to chelate metal ions that are essential for various cellular processes.[7]

Metal Chelating Properties

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound form a bidentate chelation site for metal ions. This property is fundamental to its biological effects, as it can modulate the concentration and reactivity of intracellular metal ions like iron, copper, and zinc.[7][8]

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 8-hydroxyquinoline derivatives.[8][9][10][11] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and the modulation of key signaling pathways involved in cancer progression. The PI3K/Akt/mTOR signaling pathway, which is hyperactivated in many cancers, is a notable target for these compounds.[12][13][14][15][16] By chelating metal ions that are cofactors for enzymes in this pathway, 8-hydroxyquinoline derivatives may disrupt its signaling cascade.

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives against a range of bacteria and fungi are well-documented.[17][18][19][20][21] The mechanism is believed to involve the chelation of metal ions that are crucial for microbial growth and enzymatic activity, as well as the disruption of the cell membrane.

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound.

Synthesis of 8-Hydroxyquinoline Derivatives

A common method for the synthesis of substituted quinolines is the Skraup synthesis. While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a related compound is outlined below.

Protocol: Synthesis of 2-substituted-8-hydroxyquinolines [22]

-

Reaction Setup: A mixture of the appropriate aniline precursor, glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated cautiously at first, and then under reflux for several hours to facilitate the cyclization reaction.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Assay for Cytotoxicity [10][23]

-

Cell Seeding: Cancer cells (e.g., a human cancer cell line) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Metal Chelation Assay

A simple spectrophotometric method can be used to demonstrate the metal-chelating ability of this compound.

Protocol: Spectrophotometric Chelation Assay [24][25]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Also, prepare a stock solution of a metal salt (e.g., FeCl₃ or CuSO₄) in deionized water.

-

Complex Formation: In a cuvette, mix a fixed concentration of the metal salt solution with varying concentrations of the this compound solution.

-

Spectrophotometric Measurement: After a short incubation period at room temperature, measure the UV-Vis absorption spectrum of the solution. The formation of a metal-ligand complex is typically indicated by a shift in the maximum absorption wavelength (λₘₐₓ) and a change in absorbance.

-

Stoichiometry Determination: The stoichiometry of the metal-ligand complex can be determined using methods such as Job's plot (method of continuous variation).

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. 8-Hydroxyquinoline derivatives have been shown to interfere with this pathway, likely through the chelation of metal ions that act as cofactors for key kinases in the cascade.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its well-defined chemical structure and potent metal-chelating ability provide a strong foundation for its diverse biological activities. While further research is needed to fully elucidate its specific mechanisms of action and to obtain a comprehensive set of quantitative data, the existing knowledge on 8-hydroxyquinoline derivatives strongly suggests its potential in oncology and infectious disease research. The experimental protocols and pathway analysis provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this intriguing molecule.

References

- 1. tsijournals.com [tsijournals.com]

- 2. This compound | 37873-29-3 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 8-Hydroxyquinoline(148-24-3) 13C NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds | MDPI [mdpi.com]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Solubility Profile of 5,7-Dimethyl-8-hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5,7-Dimethyl-8-hydroxyquinoline, a key organic compound with applications in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data from the parent compound, 8-hydroxyquinoline, and its halogenated derivatives to infer and discuss the expected solubility characteristics. This document also outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility testing, visualized using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals working with this and related compounds.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a versatile chelating agent with a wide range of biological and chemical applications. The substitution of two methyl groups on the quinoline ring can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug development, formulation, and analytical method development. Understanding the solubility of this compound in various solvents is essential for its effective application.

Expected Solubility Profile of this compound

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. The introduction of two methyl groups to the 8-hydroxyquinoline scaffold is expected to increase the lipophilicity of the molecule. This increased lipophilicity will likely lead to lower solubility in polar solvents like water and higher solubility in non-polar organic solvents.

The parent compound, 8-hydroxyquinoline, is described as being sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, chloroform, and benzene.[1][2] Halogenated derivatives such as 5,7-dichloro-8-hydroxyquinoline also exhibit limited water solubility but are soluble in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[3]

Based on these trends, it is reasonable to predict that this compound will exhibit poor solubility in water and good solubility in common organic solvents.

Solubility Data of Related 8-Hydroxyquinoline Derivatives

To provide a comparative framework, the following table summarizes the available solubility data for 8-hydroxyquinoline and its halogenated derivatives. This data can be used to estimate the potential solubility of this compound in various solvents.

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| 8-Hydroxyquinoline | Water | Sparingly soluble | Not Specified | [1] |

| 8-Hydroxyquinoline | Ethanol | Soluble | Not Specified | [1][2] |

| 8-Hydroxyquinoline | Acetone | Soluble | Not Specified | [1][2] |

| 8-Hydroxyquinoline | Chloroform | Soluble | Not Specified | [2] |

| 8-Hydroxyquinoline | Benzene | Soluble | Not Specified | [2] |

| 5,7-Dichloro-8-hydroxyquinoline | Water | Limited | Not Specified | [3] |

| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Soluble | Not Specified | [3] |

| 5,7-Dichloro-8-hydroxyquinoline | Dichloromethane | Soluble | Not Specified | [3] |

| 5,7-Dichloro-8-hydroxyquinoline | DMSO | Soluble | Not Specified | [3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving a new compound. The following is a detailed protocol for the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Principle

The shake-flask method is considered the "gold standard" for solubility measurement.[4] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate at a constant speed. The temperature should be controlled and recorded.

-

The agitation time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, a reasoned estimation of its solubility profile can be made by examining the properties of its parent compound and halogenated analogs. It is anticipated that this compound will exhibit low aqueous solubility and higher solubility in organic solvents, a characteristic driven by the lipophilic nature of the two methyl groups. For definitive quantitative data, the experimental protocol detailed in this guide provides a robust methodology for its determination. This guide serves as a foundational resource for researchers and professionals, enabling informed decisions in the handling and application of this compound.

References

An In-depth Technical Guide to the Purity and Melting Point of 5,7-Dimethyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5,7-Dimethyl-8-hydroxyquinoline, with a specific focus on its purity and melting point. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Physicochemical Properties of this compound

This compound, also known as 5,7-Dimethyl-8-quinolinol, is a derivative of 8-hydroxyquinoline. It is a solid, typically appearing as a white to light yellow powder.[1][2] The key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 37873-29-3 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [3][4] |

| Appearance | White to light yellow solid[1][2] |

| Melting Point | 95-98 °C[2][3] |

| Purity | ≥97% (typically ≥98.0% by GC)[3][5] |

| Boiling Point | 126-129 °C at 4 Torr[2] |

| Storage | Sealed in a dry environment at room temperature[2] |

Experimental Protocols

The following sections detail the standardized experimental methodologies for the determination of the melting point and the assessment of purity for this compound.

Determination of Melting Point

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the sealed end.[1][6]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[1] The thermometer is positioned according to the manufacturer's instructions to ensure accurate temperature reading of the sample.

-

Initial Determination (Rapid Heating): The sample is heated rapidly to determine an approximate melting range. This provides a target temperature for a more precise measurement.

-

Accurate Determination (Slow Heating): A fresh sample is prepared and placed in the apparatus. The temperature is raised quickly to about 10-15°C below the approximate melting point. The heating rate is then reduced to approximately 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[1]

-

Repeatability: The procedure is repeated at least once with a fresh sample to ensure the consistency of the results.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and quantify the components of a volatile or semi-volatile mixture. For this compound, GC with a Flame Ionization Detector (FID) is a common method to determine its purity.

Principle: The sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a stationary phase in the column and a mobile gas phase. The separated components are then detected by an FID, which generates a signal proportional to the amount of each component. The purity is determined by comparing the area of the main peak (this compound) to the total area of all peaks.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of polar aromatic compounds, such as a DB-5 or HP-Innowax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 280 °C.

-

Final hold: 5 minutes at 280 °C. (Note: This is a typical temperature program and may require optimization for specific instrumentation and columns.)

-

Procedure:

-

Standard Preparation: A standard solution of this compound of known high purity is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Sample Preparation: A solution of the this compound sample to be tested is prepared at the same concentration as the standard solution.

-

Injection: 1 µL of the prepared sample solution is injected into the GC.

-

Data Acquisition: The chromatogram is recorded, showing the retention time and peak area for each component.

-

Purity Calculation: The purity is calculated as the percentage of the peak area of this compound relative to the sum of the areas of all peaks in the chromatogram.

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis, purification, and analysis of this compound, as well as the decision-making process based on the analytical results.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

This guide provides essential technical information and standardized procedures for handling and analyzing this compound. Adherence to these protocols will ensure the quality and reliability of experimental results in research and development settings.

References

- 1. byjus.com [byjus.com]

- 2. This compound CAS#: 37873-29-3 [m.chemicalbook.com]

- 3. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline for Researchers and Drug Development Professionals

Introduction: 5,7-Dimethyl-8-hydroxyquinoline is a substituted quinoline derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a member of the 8-hydroxyquinoline class, it possesses a scaffold known for a wide range of biological activities. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its emerging role in cancer research.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically supplied as a solid with purity levels suitable for laboratory research.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥98.0% (GC) | Custom | 37873-29-3 |

| Fluorochem | 98% | 100 mg, 250 mg, 1 g, 5 g | 37873-29-3[1] |

| Appchem | Not specified | Custom | 37873-29-3[2] |

| Key Organics | Not specified | 100 mg, 0.25 g, Custom | 37873-29-3 |

| Ivy Fine Chemicals | Not specified | 100mg, 250mg, 1g, 5g, Bulk | 37873-29-3 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | |

| CAS Number | 37873-29-3 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 95-98 °C | [1] |

| Purity | ≥98% | [1] |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]

Potential Therapeutic Applications in Oncology

Recent research into 8-hydroxyquinoline derivatives has highlighted their potential as anticancer agents.[7][8] A study on a structurally similar compound, 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (designated as 91b1), has shed light on a potential mechanism of action relevant to this compound. This research demonstrated that 91b1 exerts its anticancer effects in esophageal squamous cell carcinoma (ESCC) by downregulating the expression of Chemokine (C-C motif) ligand 5 (CCL5).[9][10][11]

CCL5, also known as RANTES, is a chemokine that plays a crucial role in the tumor microenvironment by promoting cancer cell proliferation, angiogenesis, and metastasis through the activation of signaling pathways such as PI3K/AKT and MAPK/ERK.[12][13] The downregulation of CCL5 by the 8-hydroxyquinoline derivative suggests a promising therapeutic strategy for cancers where this chemokine is overexpressed.[9][10][11]

Experimental Protocols

The following are generalized experimental protocols for investigating the anticancer properties of this compound, based on methodologies used for similar quinoline derivatives.[14][15][16][17] Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., esophageal squamous carcinoma cell lines)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Gene Expression Analysis of CCL5 by Quantitative PCR (qPCR)

This protocol is designed to assess the effect of this compound on the mRNA expression of CCL5.

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for CCL5 and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified time.

-

RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, primers for CCL5 and the housekeeping gene, and the qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in CCL5 expression normalized to the housekeeping gene.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 8-hydroxyquinoline derivatives, such as this compound, in the context of cancer therapy, focusing on the downregulation of the CCL5 signaling pathway.

Caption: Proposed mechanism of this compound in cancer.

Conclusion

This compound is a commercially accessible compound with significant potential for research and drug development, particularly in the area of oncology. Its structural similarity to other biologically active 8-hydroxyquinolines, combined with emerging evidence of their role in downregulating key cancer-promoting chemokines like CCL5, makes it a compelling candidate for further investigation. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore the therapeutic promise of this molecule.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. appchemical.com [appchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Inflammatory Chemokine CCL5 and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pan-cancer characterization of C–C motif chemokine ligand 5 (CCL5) identifies its role as biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 5,7-Dimethyl-8-hydroxyquinoline: A Technical Guide for Researchers

Introduction

5,7-Dimethyl-8-hydroxyquinoline, a derivative of the versatile chelating agent 8-hydroxyquinoline, presents a compelling subject for theoretical and computational investigation. While specific theoretical studies on this particular molecule are not extensively documented in publicly available literature, a wealth of research on its parent compound and other substituted 8-hydroxyquinoline derivatives provides a robust framework for understanding its potential properties and reactivity. This technical guide synthesizes the established theoretical approaches and key findings from related molecules to offer a comprehensive overview for researchers, scientists, and drug development professionals interested in the computational analysis of this compound.

Theoretical studies, primarily employing quantum chemical calculations, are instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of novel compounds. For drug development, these in silico methods can predict pharmacokinetic properties, identify potential binding sites on biological targets, and guide the synthesis of more potent and selective analogues.

Core Theoretical Concepts and Computational Methodologies

The theoretical investigation of 8-hydroxyquinoline derivatives predominantly revolves around Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for studying molecular systems.

Experimental and Computational Protocols

The following table outlines a typical computational protocol for the theoretical study of an 8-hydroxyquinoline derivative, based on methodologies reported for similar compounds.

| Parameter | Methodology | Software | Basis Set | Purpose |

| Geometry Optimization | Density Functional Theory (DFT) | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To find the lowest energy, most stable 3D structure of the molecule. |

| Vibrational Frequencies | DFT Frequency Calculation | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To predict infrared (IR) and Raman spectra and to confirm the optimized structure is a true minimum. |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To calculate electronic transition energies, which correspond to UV-Vis absorption spectra. |

| Molecular Orbitals | DFT | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and calculate the energy gap. |

| Atomic Charges | Mulliken Population Analysis, Natural Bond Orbital (NBO) Analysis | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To determine the distribution of electron density across the molecule. |

| Reactivity Descriptors | Conceptual DFT | - | - | To calculate global reactivity indices like chemical hardness, softness, and electrophilicity from HOMO and LUMO energies. |

Key Quantitative Data from Theoretical Studies of 8-Hydroxyquinoline Derivatives

The following tables summarize typical quantitative data obtained from theoretical studies of various 8-hydroxyquinoline derivatives. These values provide a reference for what can be expected for this compound.

Table 1: Calculated Molecular Geometry Parameters

| Parameter | 8-hydroxyquinoline | 5,7-dichloro-8-hydroxyquinoline | 5,7-dibromo-8-hydroxyquinoline |

| C5-C6 Bond Length (Å) | 1.37 | 1.38 | 1.39 |

| C7-C8 Bond Length (Å) | 1.41 | 1.42 | 1.42 |

| C8-O Bond Length (Å) | 1.36 | 1.35 | 1.35 |

| O-H Bond Length (Å) | 0.97 | 0.97 | 0.97 |

| C5-C6-C7 Bond Angle (°) | 120.5 | 120.8 | 121.0 |

| C6-C7-C8 Bond Angle (°) | 119.8 | 119.5 | 119.3 |

| C7-C8-O Bond Angle (°) | 118.2 | 118.5 | 118.6 |

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

Table 2: Calculated Electronic Properties

| Property | 8-hydroxyquinoline | 5,7-dichloro-8-hydroxyquinoline | 5,7-diiodo-8-hydroxyquinoline |

| HOMO Energy (eV) | -5.8 | -6.2 | -6.0 |

| LUMO Energy (eV) | -1.2 | -1.8 | -1.7 |

| HOMO-LUMO Gap (eV) | 4.6 | 4.4 | 4.3 |

| Dipole Moment (Debye) | 2.1 | 1.5 | 1.3 |

Visualization of Theoretical Concepts

Diagrams generated using Graphviz can effectively illustrate the workflows and fundamental concepts in theoretical chemistry.

An In-depth Technical Guide to the Physicochemical Properties of Substituted 8-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Substituted 8-hydroxyquinolines (8-HQs) represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities, which include antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects, are intrinsically linked to their physicochemical properties.[2][3][4][5] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

The 8-hydroxyquinoline moiety is a bicyclic compound composed of a pyridine ring fused to a phenol.[2] The proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents, capable of forming stable complexes with a variety of metal ions.[2][3][4] This chelation ability is central to many of their biological functions. Understanding the fundamental physicochemical characteristics—namely pKa, lipophilicity (logP), solubility, and melting point—is critical for designing novel 8-HQ derivatives with desired therapeutic profiles.

Core Physicochemical Properties

The electronic and steric effects of substituents on the 8-HQ ring system can profoundly alter its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

1.1 Acidity and Basicity (pKa)

The 8-hydroxyquinoline scaffold possesses both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen atom. Consequently, it has two distinct pKa values. The pKa of the hydroxyl group is approximately 9.9 in aqueous solution.[6] The introduction of electron-withdrawing or electron-donating substituents can significantly alter these pKa values, which in turn affects the compound's ionization state at physiological pH and its ability to chelate metals.

1.2 Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its pharmacokinetic behavior.[7] It influences solubility, membrane permeability, plasma protein binding, and volume of distribution.[7] The octanol-water partition coefficient, expressed as its logarithm (logP), is the standard measure of lipophilicity.[7][8] A positive logP value indicates greater lipophilicity, while a negative value signifies higher hydrophilicity.[8] For 8-hydroxyquinoline itself, the logP is approximately 1.85.[9][10]

1.3 Solubility

Aqueous solubility is a crucial property for drug candidates, as poor solubility can lead to low bioavailability and unreliable results in biological assays.[11][12] 8-hydroxyquinoline is sparingly soluble in water but soluble in various organic solvents like ethanol, acetone, and chloroform, as well as in acids and alkalis.[10][13][14] The solubility of substituted derivatives is highly dependent on the nature of the substituent, the pH of the medium, and the compound's crystalline structure.[14][15] For instance, the presence of a sulfonated group can greatly increase water solubility.[1]

1.4 Melting Point

The melting point is the temperature at which a solid transitions to a liquid.[16] For a pure crystalline compound, the melting point is a sharp, characteristic value that serves as an important indicator of purity.[17] Impurities typically cause a depression and broadening of the melting point range.[18] The melting point of the parent 8-hydroxyquinoline is in the range of 70-76°C (158-169°F).[6][9][10][13][14][19]

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for 8-hydroxyquinoline and select derivatives.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline (Parent Compound)

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [6][19] |

| Molar Mass | 145.16 g/mol | [6][19] |

| Melting Point | 70-76 °C | [6][9][10][13][14][19] |

| Boiling Point | 267-276 °C | [6][9][10] |

| pKa (hydroxyl group) | ~9.9 | [6] |

| pKa (protonated N) | ~5.0 | [9][10][13] |

| logP | 1.85 | [9][10] |

| Aqueous Solubility | 0.56 g/L | [9][10] |

Table 2: pKa1 Constants of Selected Substituted 8-Hydroxyquinolines

| Substituent | pKa1 (Phenolic OH) in Dioxane-Water | Source |

| None (8-HQ) | 11.16 | [20] |

| 5-NO₂ | 9.71 | [20] |

| 5-Cl | 10.13 | [20] |

| 5-CH₃ | 11.41 | [20] |

| 5,7-di-Cl | 9.38 | [20] |

| 5,7-di-I | 9.53 | [20] |

| 5,7-di-NO₂ | 7.39 | [20] |

Note: Data from dioxane-water solutions illustrate the relative electronic effects of substituents.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible physicochemical data.

3.1 Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.[21][22][23]

-

Apparatus: Calibrated pH meter with electrode, magnetic stirrer, burette.

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), high-purity water, and the test compound.

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]

-

Prepare a sample solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent.[21]

-

Add KCl solution to maintain a constant ionic strength.[21]

-

Purge the solution with nitrogen to remove dissolved CO₂.[21]

-

Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode.

-

For determining the pKa of the phenolic group, titrate with 0.1 M NaOH. For the pyridine nitrogen, titrate with 0.1 M HCl.

-

Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[21]

-

Continue the titration until the pH change becomes minimal.

-

Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[24]

-

Perform at least three replicate titrations to ensure reliability.[21]

-

3.2 Determination of logP by the Shake-Flask Method

This is the "gold standard" method for logP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and water phases.[7][25]

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

-

Reagents: High-purity n-octanol, high-purity water (or pH 7.4 buffer for logD), test compound.

-

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and water.

-

Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow partitioning equilibrium to be reached.[7]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy).

-

Calculate logP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[8]

-

3.3 Determination of Thermodynamic Solubility by the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution, providing its true or thermodynamic solubility.[12]

-

Apparatus: Vials with screw caps, orbital shaker or rotator in a temperature-controlled environment, filtration or centrifugation system, analytical instrument for quantification.

-

Reagents: Buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH), solid test compound.

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing the buffer solution. This ensures that a saturated solution is formed with excess solid remaining.

-